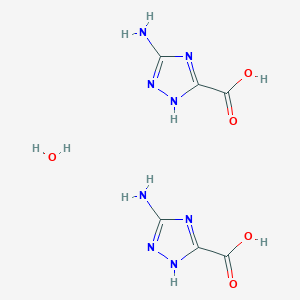
2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
2-BPF has been studied for its potential applications in a variety of scientific research areas. In medicinal chemistry, 2-BPF has been studied as a potential drug candidate for the treatment of cancer and other diseases. In material science, 2-BPF has been studied for its ability to form strong complexes with a variety of metals and organic molecules, which could be used for the development of new materials with improved properties. In biochemistry, 2-BPF has been studied for its potential to act as an enzyme inhibitor or as a ligand for metal ions. In addition, 2-BPF has been studied for its potential use in the development of new catalysts for organic synthesis.
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have a broad range of chemical and biological properties and are used in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of pyrazole derivatives often involves interactions with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
The advantages of using 2-BPF for laboratory experiments include its low cost and availability, as well as its ability to form strong complexes with a variety of metals and organic molecules. However, the compound is highly reactive, and caution should be taken when handling it. In addition, the mechanism of action of 2-BPF is not yet fully understood, so it is important to exercise caution when using the compound for experiments.
Future Directions
Given the potential applications of 2-BPF in a variety of scientific research areas, there are many potential future directions for the compound. For example, 2-BPF could be studied further for its potential use as a drug candidate for the treatment of cancer and other diseases. In addition, 2-BPF could be studied for its potential to act as an enzyme inhibitor or as a ligand for metal ions, which could lead to the development of new catalysts for organic synthesis. Finally, 2-BPF could be studied for its potential to interact with certain proteins, which could lead to changes in protein structure and/or function.
Synthesis Methods
2-BPF can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with 5-fluoropyridine in the presence of a suitable base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in aqueous solution at room temperature. The product is then isolated by filtration, washed with water, and dried. Other methods of synthesis include the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with 5-fluoropyridine in the presence of an appropriate catalyst such as palladium chloride or nickel chloride, or the reaction of 4-bromo-1H-pyrazole-1-carboxylic acid with 5-fluoropyridine in the presence of an appropriate base such as sodium bicarbonate or potassium bicarbonate.
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN3/c9-6-3-12-13(5-6)8-2-1-7(10)4-11-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHSSXJEYOOOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)


![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)







